molecular formula C9H9N3O B1371658 2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one CAS No. 619330-78-8

2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one

Cat. No. B1371658
M. Wt: 175.19 g/mol
InChI Key: MVGIWZSDTZCPMJ-UHFFFAOYSA-N
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Description

“2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one” is an organic compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . Over the years, there have been a number of preparations published for the synthesis of imidazole and its derivatives . For instance, a synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2, 3, 4-trisubstituted phenyl)-1H-1, 2, 3-triazole has been reported .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole and its derivatives show a wide range of chemical reactions. They are known for their broad range of chemical and biological properties . They have been used in the development of new drugs and are the basic core of some natural products .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis from α-Amino Acid Phenylhydrazides : α-Amino acid phenylhydrazides react with levulinic acid to produce imidazolidin-4-one intermediates, which undergo further reactions to afford dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives. This synthesis demonstrates the influence of solvent polarity on reaction rates and provides insights into stereochemistry through X-ray crystallographic analysis (Verardo et al., 2004).

  • Formation of Novel Spiro-linked Structures : 3-Phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to form novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds can rearrange to produce novel 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones, showing the versatility of these compounds in forming complex structures (Klásek et al., 2010).

  • Elucidation of Compound Structure : The synthesis of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one involves multiple steps, including reactions with benzimidinium chloride and carbon disulfide. This research contributes to the structural understanding of these compounds (Vahedi et al., 2010).

Bactericidal Activity

  • Activity Against Bacterial and Fungal Microorganisms : Some derivatives of 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one exhibit bactericidal activity against E. coli, B. Subtilis, and A. niger, highlighting their potential in antimicrobial applications (Kaila et al., 2015).

Formation and Rearrangement

  • Formation from Amidines and Ketones : An efficient method for preparing 4,5-dihydro-1H-imidazol-5-one from aryl amidines and ketones has been developed. This method is significant for its transition-metal free conditions and the formation of various spiro-fused structures (Xie et al., 2015).

Catalytic Synthesis

  • Enantioselective Synthesis of α-Amino Acid Derivatives : 1H-Imidazol-4(5H)-ones serve as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the construction of tetrasubstituted stereogenic centers and direct access to N-substituted α-amino acid derivatives (Etxabe et al., 2015).

Parallel Synthesis

  • Rapid Synthesis Method : A new parallel synthetic method allows for the rapid synthesis of unreported 2-amino-4H-imidazol-4-ones, showcasing a streamlined approach to producing these compounds (Ming, 2003).

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . With their broad range of chemical and biological properties, they hold promise for the development of novel drugs to overcome current public health problems . The future directions in this field could involve the exploration of new synthetic routes and the development of imidazole-based drugs with enhanced efficacy and safety profiles.

properties

IUPAC Name

2-amino-4-phenyl-1,4-dihydroimidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-11-7(8(13)12-9)6-4-2-1-3-5-6/h1-5,7H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGIWZSDTZCPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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